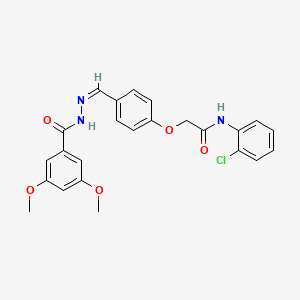
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide, also known as PTAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide is not fully understood. However, studies have shown that 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has also been shown to inhibit angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. In addition, 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has been shown to have potential as a hole-transporting material in organic solar cells and as a luminescent material in OLEDs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide is its potential as an anticancer agent. 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has potential as a hole-transporting material in organic solar cells and as a luminescent material in OLEDs. However, one of the limitations of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide research. One area of research is the development of more efficient synthesis methods for 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide. Another area of research is the optimization of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide as an anticancer agent, including the development of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide-based drug delivery systems. In addition, further research is needed to fully understand the mechanism of action of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide and its potential applications in materials science and organic electronics.
Métodos De Síntesis
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig amination reaction, and Ullmann-type coupling reaction. Among these methods, the Suzuki-Miyaura coupling reaction is the most commonly used method for synthesizing 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide. This method involves the reaction between 3-bromoanisole, 3-phenyl-1,2,4-oxadiazole, and m-tolylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride to obtain 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide.
Aplicaciones Científicas De Investigación
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has a wide range of potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has been studied for its potential as an anticancer agent. 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In materials science, 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has been studied for its potential as a hole-transporting material in organic solar cells. 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has also been studied for its potential as a luminescent material in organic light-emitting diodes (OLEDs).
Propiedades
IUPAC Name |
N-(3-methylphenyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-7-5-11-19(13-16)24-21(27)15-28-20-12-6-10-18(14-20)23-25-22(26-29-23)17-8-3-2-4-9-17/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCMMKWDDPEDGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

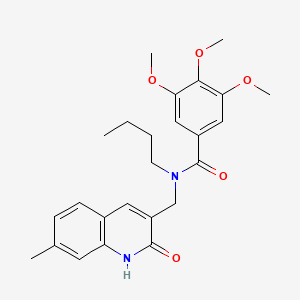


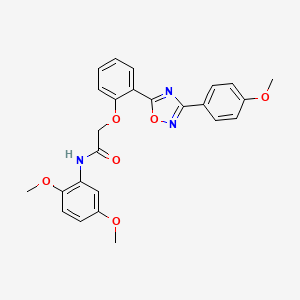
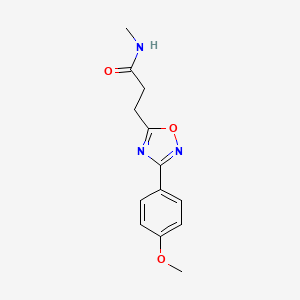
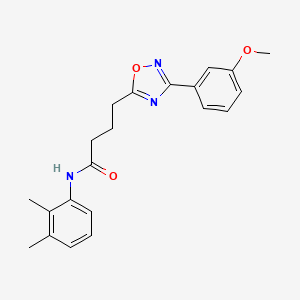
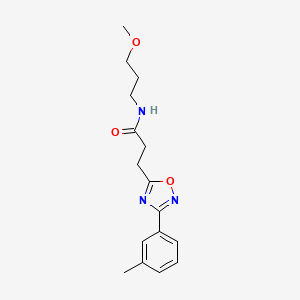


![2-ethoxy-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719890.png)

